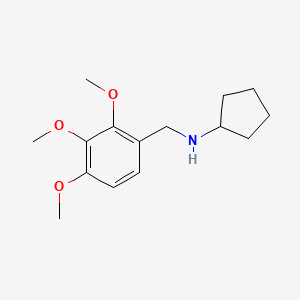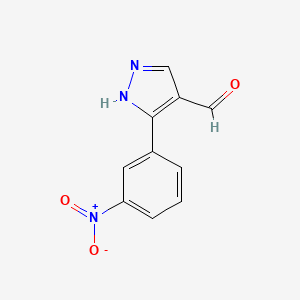![molecular formula C16H16O4 B1349105 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde CAS No. 438532-62-8](/img/structure/B1349105.png)
4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is a unique chemical compound with the empirical formula C16H16O4 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
3-(4-Methoxyphenoxy)benzaldehyde was used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .Molecular Structure Analysis
The molecular weight of 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is 272.30 . The SMILES string representation is O=CC1=CC(COC2=CC=C(OC)C=C2)=C(OC)C=C1 .Physical And Chemical Properties Analysis
4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is a solid substance . It has a molecular weight of 272.30 . The refractive index is n20/D 1.596 (lit.) . The density is 1.089 g/mL at 25 °C (lit.) .Scientific Research Applications
Degradation of Acetaminophen by Advanced Oxidation Processes
A study on the degradation of acetaminophen (ACT) via advanced oxidation processes (AOPs) reveals the generation of various by-products, including benzaldehyde, highlighting the environmental and toxicological implications of pharmaceuticals in water sources. The research provides insights into the reactive sites of ACT molecules and emphasizes the importance of treating such compounds before environmental discharge (Qutob et al., 2022).
Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis
Investigations into the acidolysis of lignin model compounds contribute to our understanding of lignin structure and its breakdown. This research is crucial for developing efficient methods to convert lignin into valuable chemical products, potentially encompassing compounds like 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde (Yokoyama, 2015).
Atmospheric Reactivity of Methoxyphenols
The atmospheric reactivity of methoxyphenols, including their reactions with radicals and their role in secondary organic aerosol (SOA) formation, is reviewed. Such studies are pertinent to understanding the environmental impact of aromatic compounds released from biomass burning and other sources (Liu, Chen, & Chen, 2022).
Catalytic Oxidation of Lignins into Aromatic Aldehydes
Research on the catalytic oxidation of lignins to produce aromatic aldehydes, such as vanillin and syringaldehyde, explores the influence of various factors on the yield and process selectivity. This area of study may encompass the synthesis or utilization of compounds structurally related to 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde (Tarabanko & Tarabanko, 2017).
Synthesis and Applications of Vanillin
A review focusing on the synthesis of vanillin, an aromatic aldehyde, outlines various methods and proposes promising and practical approaches. This synthesis research could be relevant to understanding processes that might involve or produce compounds like 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde (Ju & Xin, 2003).
Environmental Effects of Sunscreen Active Ingredients
The environmental impact of sunscreen ingredients, including the potential for aquatic toxicity and disruption of ecosystems, underscores the importance of evaluating the ecological footprint of various organic compounds, potentially including those structurally related to 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde (Schneider & Lim, 2019).
Safety and Hazards
properties
IUPAC Name |
4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-4-6-15(7-5-14)20-11-13-9-12(10-17)3-8-16(13)19-2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUGDTDKDWQEME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)


![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)


![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)



![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)